2-(3-Methylpyridin-2-yl)propane-1,3-diol
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Overview
Description
2-(3-Methylpyridin-2-yl)propane-1,3-diol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a pyridine ring substituted with a methyl group at the 3-position and a propane-1,3-diol moiety attached to the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)propane-1,3-diol typically involves the reaction of 3-methylpyridine with appropriate reagents to introduce the propane-1,3-diol group. One common method involves the alkylation of 3-methylpyridine with a suitable diol precursor under basic conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diol precursor, facilitating the nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time . Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)propane-1,3-diol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of propane-1,3-diol.
3-Methylpyridine: Lacks the propane-1,3-diol moiety.
2-(3-Methylpyridin-2-yl)butane-1,4-diol: Contains a butane-1,4-diol group instead of propane-1,3-diol.
Uniqueness
2-(3-Methylpyridin-2-yl)propane-1,3-diol is unique due to its specific combination of a pyridine ring with a propane-1,3-diol moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-3-2-4-10-9(7)8(5-11)6-12/h2-4,8,11-12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJAHNNRKKYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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